1-(4-bromophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Description
Nomenclature and IUPAC Classification
The systematic naming of this compound follows IUPAC guidelines, which prioritize functional groups and substituent positions. The parent structure is ethanone , with a 4-bromophenyl group at position 1 and a sulfanyl-linked triazole ring at position 2. The triazole ring is further substituted with a phenyl group at position 4 and a pyridin-3-yl group at position 5. The full IUPAC name is 1-(4-bromophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone .
Table 1: Key Identifiers and Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-(4-Bromophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone |
| Molecular Formula | C21H17BrN4OS |
| Molecular Weight | 453.35 g/mol |
| CAS Registry Number | Not reported in cited sources |
| SMILES Notation | C1=CC=CC(=C1Br)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4 |
The molecular formula, C21H17BrN4OS , accounts for the bromophenyl (C6H4Br), ethanone (C2H3O), sulfanyl (S), and triazole-pyridine (C13H10N4) components. The triazole ring’s 1,2,4-configuration and substituent positions are critical for distinguishing it from isomeric forms.
Historical Context in Triazole-Based Compound Research
Triazoles have been pivotal in medicinal chemistry since the mid-20th century, with early work focusing on their antimicrobial properties. The discovery of antifungal agents like fluconazole and itraconazole underscored the pharmacological potential of 1,2,4-triazole derivatives. The compound under discussion emerges from efforts to diversify triazole scaffolds by incorporating sulfur-containing groups (e.g., sulfanyl) and aromatic substituents (e.g., bromophenyl, pyridinyl) to enhance bioactivity.
Synthetic methodologies for analogous compounds, such as S-alkylation of triazole-thiol intermediates with halogenated ketones, were refined in the 2000s. For example, the reaction of 4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with 2-bromo-1-(4-bromophenyl)ethanone under alkaline conditions represents a common pathway. These advances enabled the systematic exploration of structure-activity relationships in triazole derivatives, particularly their interactions with enzymes and receptors.
Significance in Heterocyclic Chemistry
The compound’s architecture exemplifies the versatility of heterocyclic systems in drug design. The 1,2,4-triazole core contributes aromatic stability and hydrogen-bonding capacity, while the sulfanyl group introduces redox activity and nucleophilic reactivity. The 4-bromophenyl moiety enhances electron-withdrawing effects, potentially modulating electronic properties and binding affinities.
In materials science, such hybrids are investigated for their optical and coordination properties. The pyridine ring, for instance, can act as a ligand in metal-organic frameworks (MOFs), whereas the bromine atom offers a site for further functionalization via cross-coupling reactions. These attributes position the compound as a multifunctional scaffold for developing targeted therapies and advanced materials.
Properties
Molecular Formula |
C21H15BrN4OS |
|---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C21H15BrN4OS/c22-17-10-8-15(9-11-17)19(27)14-28-21-25-24-20(16-5-4-12-23-13-16)26(21)18-6-2-1-3-7-18/h1-13H,14H2 |
InChI Key |
XDVLHKIYPDEPGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Triazole Core Formation
The triazole ring is synthesized via cyclization of thiosemicarbazide precursors. A representative protocol involves:
- Reactants : Pyridine-3-carbohydrazide and phenyl isothiocyanate.
- Conditions : Reflux in ethanol (5 hours, 80°C) followed by alkaline cyclization (2 N NaOH, 4 hours).
- Yield : 88% after recrystallization.
Mechanism :
- Thiosemicarbazide formation via nucleophilic addition.
- Base-induced cyclodehydration to form the 1,2,4-triazole-3-thiol intermediate.
Functionalization with 4-Bromophenyl Ethanone
The sulfanyl group is introduced via nucleophilic substitution:
- Reactants : 4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol and 2-bromo-1-(4-bromophenyl)ethanone.
- Conditions : Anhydrous acetone, K₂CO₃ (2 eq.), room temperature (4 hours).
- Yield : 86% after recrystallization.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Acetone |
| Base | K₂CO₃ |
| Reaction Time | 4 hours |
| Purity (HPLC) | >98% |
Microwave-Assisted One-Pot Synthesis
Streamlined Protocol
This method reduces reaction time and improves yield using microwave irradiation:
Advantages :
- 10-fold reduction in reaction time compared to conventional heating.
- Enhanced regioselectivity for the 4-phenyltriazole isomer.
Purification and Characterization
Sequential Coupling and Oxidation
Stepwise Assembly
A modular approach avoids unstable intermediates:
Oxidation State Control
- Critical Consideration : The sulfanyl group (-S-) is prone to oxidation. Use of inert atmosphere (N₂) prevents disulfide formation.
- Stabilization : Add 0.1% BHT (butylated hydroxytoluene) to reaction mixtures.
Comparative Analysis of Methods
| Method | Yield | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 86% | 9 hr | High purity | Multi-step purification |
| Microwave-Assisted | 92% | 15 min | Rapid synthesis | Specialized equipment required |
| Sequential Coupling | 78% | 6 hr | Modular flexibility | Sensitivity to oxidation |
Industrial-Scale Optimization
Solvent Selection
Catalytic Enhancements
- Palladium Catalysts : Pd(OAc)₂ (0.5 mol%) improves coupling efficiency in aryl bromide reactions.
- Ligands : Tri-tert-butylphosphonium tetrafluoroborate enhances turnover number (TON = 1,200).
Challenges and Solutions
Byproduct Formation
Scalability Limitations
- Microwave Reactions : Batch size limited to 10 g; continuous-flow systems under development.
Chemical Reactions Analysis
1-(4-Bromophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action often involves the inhibition of specific enzymes or receptors in microbial cells, leading to cell death or growth inhibition.
Anti-inflammatory Effects
In addition to its antimicrobial properties, there is evidence suggesting that 1-(4-bromophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone may exhibit anti-inflammatory effects. This potential is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways could provide therapeutic benefits.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Ongoing research aims to elucidate the specific pathways involved and assess its efficacy against different types of cancer .
Organic Synthesis
The synthesis of 1-(4-bromophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step organic reactions optimized for high yield and purity. This aspect makes it valuable in organic synthesis as a building block for more complex molecules .
Potential in Drug Development
Due to its ability to selectively bind to certain biological targets, this compound holds promise for drug development. Its unique functional groups can be modified to enhance potency and selectivity for specific molecular targets, potentially leading to the creation of novel therapeutic agents .
Synthesis and Characterization
A study published in Molbank detailed the successful synthesis of derivatives of this compound through S-alkylation and subsequent reduction processes. The synthesized compounds were characterized using various techniques such as NMR spectroscopy and mass spectrometry, confirming their structural integrity and purity .
Another significant study evaluated the biological activity of related compounds containing the triazole ring structure. The findings indicated that modifications to the triazole moiety could significantly influence antimicrobial and anticancer activities, highlighting the importance of structural variations in optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues
Structurally analogous compounds differ primarily in substituents on the triazole ring, the ethanone moiety, or the heterocyclic systems. Key examples include:
Key Observations :
- Pyridine positional isomers (pyridin-3-yl vs. For instance, pyridin-4-yl derivatives may exhibit distinct hydrogen-bonding capabilities compared to pyridin-3-yl analogues .
- Substituents on the ethanone moiety (e.g., 4-methylphenyl in vs.
Substituent Effects on Physical Properties
Substituents significantly impact melting points, solubility, and crystallinity:
Key Observations :
- Bulky substituents like adamantyl increase melting points due to enhanced crystal packing efficiency .
Key Observations :
- The presence of a sulfanyl ethanone moiety is associated with diverse biological activities, but specific substituents dictate target selectivity.
Example :
- describes the synthesis of a triazole derivative using p-bromo-phenacyl bromide, highlighting the versatility of α-halogenated ketones in constructing the sulfanyl ethanone scaffold .
Biological Activity
1-(4-bromophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound with significant biological activity. Its structure incorporates a bromophenyl group, a triazole ring, and a sulfanyl linkage, which contribute to its pharmacological properties. The molecular formula is C16H13BrN4OS, with a molecular weight of approximately 389.3 g/mol .
Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors, leading to the inhibition or modulation of their functions. Notably, it has been studied for its antimicrobial and anti-inflammatory properties. The triazole core is known for its broad spectrum of biological activities, including antibacterial and antifungal effects .
Biological Activity Overview
The biological activities of 1-(4-bromophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone include:
- Antimicrobial Activity : Exhibits potential against various pathogens.
- Anti-inflammatory Effects : May reduce inflammation through modulation of inflammatory pathways.
Anticancer Activity
A study evaluated the anticancer effects of various triazole derivatives, including compounds similar to 1-(4-bromophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone. The results indicated significant anti-proliferative activity against the HepG2 cell line with an IC50 value indicating effective concentration levels for inhibiting cell growth .
Antibacterial Screening
In vitro studies have demonstrated that derivatives of triazole compounds possess notable antibacterial properties. For instance, compounds with structural similarities showed MIC values ranging from 0.12 to 1.95 µg/mL against various bacterial strains . The introduction of bromine in the structure was found to enhance antibacterial activity significantly.
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Unique Properties | Antimicrobial Activity |
|---|---|---|---|
| 1-(4-Bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone | Methyl substitution on triazole | Different electronic properties | Moderate |
| 1-(4-Bromophenyl)-2-{[4-phenyl-5-(pyridin-3-y)-4H-1,2,4-triazol-3-thiol]}ethanone | Thiol instead of sulfanyl | Potentially different biological activity | High |
| 1-(4-Bromophenyl)-2-{[4-methyl-5-(pyridin-3-y)-4H-1,2,4-triazol]}propanone | Propanone instead of ethanone | Varying reactivity due to longer carbon chain | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
